molecular formula C6H14N4O B14228297 3-Methylmorpholine-4-carbohydrazonamide CAS No. 752145-18-9

3-Methylmorpholine-4-carbohydrazonamide

Cat. No.: B14228297
CAS No.: 752145-18-9
M. Wt: 158.20 g/mol
InChI Key: QMSSNWYOFVIWIB-UHFFFAOYSA-N
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Description

3-Methylmorpholine-4-carbohydrazonamide is a chemical compound with a unique structure that combines a morpholine ring with a carbohydrazonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylmorpholine-4-carbohydrazonamide typically involves the reaction of 3-methylmorpholine with carbohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Methylmorpholine+CarbohydrazideThis compound\text{3-Methylmorpholine} + \text{Carbohydrazide} \rightarrow \text{this compound} 3-Methylmorpholine+Carbohydrazide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and precise control of temperature and pressure to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methylmorpholine-4-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methylmorpholine-4-carbohydrazonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-4-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A related compound with a similar morpholine ring structure but lacking the carbohydrazonamide group.

    4-Methylmorpholine: Another similar compound with a methyl group attached to the morpholine ring.

Uniqueness

3-Methylmorpholine-4-carbohydrazonamide is unique due to the presence of both the morpholine ring and the carbohydrazonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

752145-18-9

Molecular Formula

C6H14N4O

Molecular Weight

158.20 g/mol

IUPAC Name

N'-amino-3-methylmorpholine-4-carboximidamide

InChI

InChI=1S/C6H14N4O/c1-5-4-11-3-2-10(5)6(7)9-8/h5H,2-4,8H2,1H3,(H2,7,9)

InChI Key

QMSSNWYOFVIWIB-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C(=NN)N

Origin of Product

United States

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